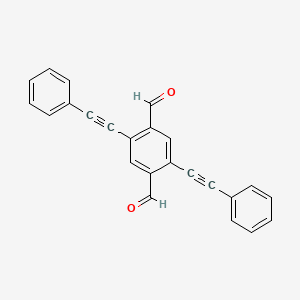

2,5-Bis(phenylethynyl)terephthalaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H14O2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2,5-bis(2-phenylethynyl)terephthalaldehyde |

InChI |

InChI=1S/C24H14O2/c25-17-23-16-22(14-12-20-9-5-2-6-10-20)24(18-26)15-21(23)13-11-19-7-3-1-4-8-19/h1-10,15-18H |

InChI Key |

XAZOZVDBSUJQQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2C=O)C#CC3=CC=CC=C3)C=O |

Origin of Product |

United States |

Contextual Significance of Aldehyde Functionalized Aromatic Scaffolds

Aromatic scaffolds functionalized with aldehyde groups are foundational to the design of a wide array of advanced organic materials. The aldehyde moiety is a versatile functional group that can participate in a variety of chemical transformations, making it an invaluable tool for chemists and materials scientists. fiveable.mebyjus.com Aromatic aldehydes, in particular, benefit from the stability conferred by the aromatic ring, which can also influence the reactivity of the aldehyde group through resonance effects. fiveable.mechemicalnote.com

These scaffolds are crucial intermediates in the synthesis of pharmaceuticals, dyes, and polymers. The reactivity of the aldehyde group allows for its conversion into a plethora of other functionalities, or its use in condensation reactions to build larger, more complex molecules. For instance, aromatic aldehydes are key reactants in the formation of Schiff bases, which are not only important in their own right but also serve as ligands for the formation of metal-organic frameworks (MOFs). Furthermore, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to a diverse range of derivatives.

In the context of materials science, aldehyde-functionalized aromatic compounds are instrumental in the synthesis of conjugated polymers and other organic electronic materials. fiveable.me The ability to precisely place aldehyde groups on an aromatic core allows for the directional growth of polymer chains and the creation of well-defined molecular architectures. This level of control is paramount for tuning the electronic and photophysical properties of the resulting materials.

Role of Ethynyl Moieties in Conjugated Systems Design

The ethynyl (B1212043) moiety, a carbon-carbon triple bond, plays a pivotal role in the design of conjugated systems for organic electronics and photonics. When incorporated into an aromatic framework, the ethynyl group extends the π-conjugation, which is the continuous system of overlapping p-orbitals that allows for the delocalization of electrons. researchgate.net This extended conjugation has a profound impact on the electronic and optical properties of the molecule.

One of the primary effects of extending π-conjugation with ethynyl linkers is a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This often leads to a red-shift in the absorption and emission spectra of the material, meaning it can absorb and emit light at longer wavelengths. Furthermore, the rigid and linear nature of the ethynyl group helps to enforce planarity in the molecular structure, which can enhance intermolecular π-π stacking and improve charge transport properties in the solid state. researchgate.net

The Sonogashira coupling reaction is a powerful and widely used method for the introduction of ethynyl groups into aromatic systems. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide offers a reliable route to construct molecules with precise arrangements of ethynyl moieties. wikipedia.orglibretexts.orgorganic-chemistry.org This synthetic accessibility has made ethynyl-containing conjugated systems a major focus of research for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netresearchgate.net

Historical Development and Emerging Research Trajectories of Terephthalaldehyde Derivatives

Terephthalaldehyde (B141574), a simple aromatic dialdehyde (B1249045), has a long history as a versatile chemical intermediate. Its derivatives have been employed in a wide range of applications, from the synthesis of polymers and dyes to their use as cross-linking agents. The market for terephthalaldehyde and its derivatives is driven by the demand for advanced materials with enhanced properties in sectors such as pharmaceuticals and polymers.

Historically, research on terephthalaldehyde derivatives focused on their use in traditional polymer chemistry and as precursors for various organic transformations. However, with the advent of supramolecular chemistry and materials science, the focus has shifted towards the design of more complex and functional derivatives. The development of new synthetic methodologies has enabled the preparation of a vast library of substituted terephthalaldehydes, each with unique properties.

Emerging research trajectories are now exploring the use of terephthalaldehyde derivatives in the construction of sophisticated molecular architectures such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). fiveable.mersc.org In these applications, the dialdehyde functionality of terephthalaldehyde allows it to act as a ditopic linker, connecting other molecular components to form extended, porous networks. These materials are being investigated for a variety of applications, including gas storage, catalysis, and sensing. The ability to introduce additional functional groups onto the terephthalaldehyde core, as in the case of 2,5-Bis(phenylethynyl)terephthalaldehyde, opens up new avenues for creating multifunctional COFs and MOFs with tailored properties.

Overview of the Multifaceted Utility of 2,5 Bis Phenylethynyl Terephthalaldehyde As a Molecular Synthon

Established Synthetic Pathways to this compound

2,5-Dihaloterephthalaldehyde: This is the more complex precursor to synthesize. A common and effective route begins with p-xylene. The process involves two main transformations: halogenation of the aromatic ring and subsequent oxidation of the methyl groups to aldehydes.

Ring Halogenation: Starting with p-xylene, a Friedel-Crafts halogenation (typically bromination using Br₂ and a Lewis acid catalyst like FeBr₃) introduces bromine atoms onto the ring. The two methyl groups are ortho-, para-directing, leading to the desired 2,5-dibromo-p-xylene isomer.

Oxidation: The methyl groups of 2,5-dibromo-p-xylene are then oxidized to form the aldehyde functionalities. This can be achieved through various methods, including radical chlorination followed by hydrolysis. guidechem.comgoogle.com For instance, the methyl groups can be converted to dichloromethyl groups, which are then hydrolyzed to yield the dialdehyde (B1249045), 2,5-dibromoterephthalaldehyde. Iodine is often preferred over bromine for the halogenation step as aryl iodides typically exhibit higher reactivity in subsequent Sonogashira coupling reactions.

Phenylacetylene: This terminal alkyne is a commercially available reagent. Its synthesis is well-established and generally not performed as part of the main synthetic sequence unless specific isotopic labeling is required.

The Sonogashira coupling reaction is the critical step in assembling the final molecule. The efficiency and yield of this reaction are highly dependent on several parameters, including the choice of catalyst system, base, solvent, and temperature. researchgate.netresearchgate.net Optimizing these conditions is crucial for maximizing the production of this compound while minimizing side reactions and impurities.

The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), an amine base (e.g., triethylamine (B128534) or diisopropylamine), and an appropriate solvent (e.g., tetrahydrofuran (B95107) or toluene).

Key Optimization Parameters:

Catalyst System: The combination of a palladium catalyst and a copper co-catalyst is standard. The choice of ligands on the palladium complex can influence catalytic activity and stability.

Base: The amine base is crucial for scavenging the hydrogen halide byproduct and for the deprotonation of the terminal alkyne.

Solvent: The solvent must be able to dissolve the reactants and remain inert under the reaction conditions. Anhydrous, deoxygenated solvents are essential to prevent side reactions and catalyst deactivation.

Temperature: Reaction temperatures are typically elevated to ensure a reasonable reaction rate, but excessive heat can lead to catalyst decomposition and byproduct formation.

The table below illustrates how variations in reaction conditions, based on analogous syntheses of similar compounds, can impact the final product yield. researchgate.netresearchgate.net

| Entry | Pd Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |

| 1 | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 12 | 75-85 |

| 2 | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 80 | 12 | 80-90 |

| 3 | PdCl₂(PPh₃)₂ | None | Piperidine | DMF | 100 | 8 | 60-70 |

| 4 | Pd(OAc)₂ | CuI | i-Pr₂NH | THF | 50 | 24 | 70-80 |

This is an interactive data table based on typical conditions for Sonogashira reactions.

Recent advancements in optimizing organic synthesis often employ high-throughput experimentation and machine learning algorithms to rapidly screen a wide array of conditions and identify the optimal parameters for yield, purity, and cost-effectiveness. beilstein-journals.orgsemanticscholar.org

Alternative Synthetic Approaches and Future Prospects

While the Sonogashira coupling is the predominant method, research into alternative synthetic strategies continues, driven by the desire for more sustainable, efficient, and versatile processes.

Alternative Approaches:

Copper-Free Sonogashira Coupling: To avoid the use of a potentially toxic copper co-catalyst, copper-free variations of the Sonogashira reaction have been developed. These methods often require specific palladium catalysts and conditions but offer a pathway to cleaner reaction profiles.

Other Cross-Coupling Reactions: While less direct, other cross-coupling reactions could potentially be adapted. For instance, a Stille coupling involving an organotin derivative of phenylacetylene or a Suzuki coupling with a phenylacetylene boronic acid derivative could be envisioned, although these routes are often more synthetically demanding.

Future Prospects:

The future of synthesizing this compound and related compounds is likely to focus on several key areas:

Green Chemistry: A significant push is being made to develop more environmentally friendly synthetic methods. This includes the use of less toxic solvents, lower catalyst loadings, and energy-efficient reaction conditions, such as those enabled by microwave-assisted synthesis.

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. semanticscholar.org Adapting the synthesis of this compound to a flow process could lead to higher throughput and better process control.

Novel Building Blocks: The demand for advanced materials, particularly for COFs and other functional polymers, drives the development of new synthetic methods. researchgate.net As such, there is growing interest in creating derivatives of this compound with additional functional groups, which will require the development of more robust and versatile synthetic pathways.

Solid-State Synthesis: For applications in materials science, alternative strategies using solvent-insoluble solid materials as precursors are being explored as a sustainable route for producing crystalline frameworks like MOFs and COFs. nih.gov

Cycloaddition Reactions

The carbon-carbon triple bonds within the phenylethynyl arms of this compound are key to its participation in cycloaddition reactions. These reactions enable the formation of new ring systems, providing pathways to complex polycyclic aromatic structures and polymers.

Copper-Catalyzed [4+2] Cyclobenzannulation Processes

A significant application of this compound derivatives is in the synthesis of conjugated microporous polymers (CMPs) through copper-catalyzed [4+2] cyclobenzannulation. In this process, the diphenylethynyl terephthalaldehyde (B141574) derivative acts as a key monomer. The reaction involves the coupling of the alkyne functionalities with diethynyl aryl building blocks. This versatile strategy allows for the creation of robust, graphitic-like polymer networks with high thermal stability and intrinsic microporosity.

The general mechanism involves the copper-catalyzed reaction between a di-alkyne and a bis(alkynyl)arene, where the phenylethynyl groups of the terephthalaldehyde derivative participate in the formation of new benzene (B151609) rings, effectively "annulating" or fusing new rings onto the existing structure. This polymerization leads to materials with high surface areas, making them promising candidates for applications such as iodine capture and selective dye adsorption.

Intramolecular Photocyclization Mechanisms

The bis(phenylethynyl)benzene core of this compound is a chromophore that can undergo photochemical transformations upon absorption of light. While direct intramolecular photocyclization of this compound itself is not extensively documented, the photochemistry of related diarylalkynes and diarylethenes provides insight into plausible reaction pathways. researchgate.netcore.ac.ukrug.nl

Upon photoexcitation, such molecules can enter an excited state where isomerization or cyclization can occur. rsc.org For diarylethenes, a common photochemical reaction is a reversible 6π-electrocyclization, forming a cyclohexadiene-type linkage between the two aryl rings. researchgate.netcore.ac.ukrug.nl A potential, though less common, pathway for bis(phenylethynyl)benzene structures could involve the cyclization between a phenyl ring and the adjacent alkyne, or between the two phenylethynyl arms, to form complex polycyclic aromatic systems like phenanthrene (B1679779) or dibenzopentalene derivatives. The specific pathway and efficiency of such reactions are highly dependent on the molecular geometry in the excited state and the presence of substituents. nih.gov

Condensation Reactions

The two aldehyde groups on the central terephthaldehyde ring are prime sites for condensation reactions. These reactions are fundamental in polymer chemistry for forming C=C or C=N double bonds, enabling the construction of linear polymers, macrocycles, and extended two-dimensional networks like Covalent Organic Frameworks (COFs).

Knoevenagel Condensation in Framework Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to form a carbon-carbon double bond. The bifunctional nature of this compound, with its two aldehyde groups, makes it an ideal monomer for polymerization via Knoevenagel condensation.

When reacted with monomers containing active methylene groups (e.g., malononitrile (B47326) or phenylacetonitrile), this compound can form highly conjugated, crystalline, and porous Covalent Organic Frameworks (COFs). These reactions are typically catalyzed by a base and result in the formation of robust vinylene (-CH=C<) linkages, which extend the π-conjugation of the resulting framework. The precise, pre-designed arrangement of monomers leads to materials with tunable porosity and electronic properties.

| Reactant A | Reactant B (Active Methylene) | Catalyst/Conditions | Linkage Formed | Product Type |

| This compound | 1,4-Phenylenediacetonitrile | Base (e.g., piperidine), Solvothermal | Vinylene | Vinylene-linked COF |

| This compound | Malononitrile | Basic catalyst | Dicyanovinylene | Functionalized Polymer |

Aldol Condensation for Olefinic Linkages

The Aldol condensation is a cornerstone reaction in organic synthesis where an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl adduct, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. wikipedia.orgkhanacademy.org While self-condensation of aromatic aldehydes like this compound is not possible due to the lack of α-hydrogens, it can readily participate in crossed Aldol condensations. wikipedia.org

In a crossed Aldol reaction, this compound serves as the electrophilic partner, reacting with an enolizable ketone or aldehyde. masterorganicchemistry.com This reaction, typically carried out under basic or acidic conditions, results in the formation of new carbon-carbon bonds and, after dehydration, creates extended olefinic (alkene) linkages conjugated with the aromatic system. thieme-connect.de This provides a powerful method for synthesizing larger, more complex conjugated molecules starting from the terephthalaldehyde core.

Reaction Scheme: Crossed Aldol Condensation

Step 1 (Addition): An enolate (e.g., from acetone) attacks one of the aldehyde carbonyls of this compound.

Step 2 (Protonation): The resulting alkoxide is protonated to form a β-hydroxy ketone.

Step 3 (Dehydration): Under heating, a molecule of water is eliminated to form a conjugated enone, creating an olefinic linkage. masterorganicchemistry.com

Cross-Coupling Methodologies

While the aldehyde groups of this compound can participate in various transformations, the molecule itself is most commonly synthesized using cross-coupling reactions. The Sonogashira cross-coupling is the most prominent and efficient method for forming the key arylethynyl bonds. jk-sci.com

This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. jk-sci.com To synthesize this compound, a doubly-halogenated terephthalaldehyde precursor is reacted with two equivalents of phenylacetylene. This bis-Sonogashira coupling provides a direct and high-yielding route to the target molecule. researchgate.net

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Product |

| 2,5-Diiodoterephthalaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | This compound |

| 2,5-Dibromoterephthalaldehyde | Phenylacetylene | Pd(PPh₃)₄ / CuI | Piperidine / DMF | This compound |

This synthetic strategy is highly modular, allowing for the creation of a wide library of derivatives by simply changing the terminal alkyne or the substituents on the terephthalaldehyde core. rsc.orgnih.gov

Glaser Coupling Considerations in Surface Chemistry

Glaser coupling is an oxidative coupling of terminal alkynes to form a symmetric diacetylene, typically catalyzed by copper salts in the presence of an oxidant. rsc.org While this compound contains internal alkynes, the principles of Glaser-type coupling are highly relevant in the context of on-surface synthesis, where terminal alkynes are often used to create covalent nanostructures. digitellinc.com

If a derivative of this compound with terminal alkyne groups were to be synthesized, its deposition on a suitable metal surface, such as Ag(111), could lead to the formation of one-dimensional molecular wires via Glaser coupling. datapdf.com The mechanism on the surface would involve the deprotonation of the terminal alkyne by the metal surface or a co-adsorbed species, followed by the oxidative coupling of the resulting alkynyl species, facilitated by the catalytic activity of the surface. datapdf.com

The choice of the metal substrate is critical, as it can influence the reaction pathway. For instance, on Ag(111), Glaser coupling is often the dominant reaction, leading to the formation of polymeric chains. datapdf.com In contrast, on more reactive surfaces like Ag(110) or Ag(100), the terminal alkyne radicals might covalently bind to the surface metal atoms, forming organometallic chains instead. datapdf.com

Polymerization and Copolymerization Reaction Kinetics

The bifunctional nature of this compound, with two aldehyde groups and two phenylethynyl units, makes it an excellent candidate for the synthesis of polymers through step-growth polymerization.

Mechanistic Insights into Step-Growth Polymerization

Step-growth polymerization involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long polymer chains. rsc.org In the case of this compound, polymerization can proceed through reactions involving the aldehyde groups, the phenylethynyl groups, or both.

The aldehyde functionalities can undergo polycondensation reactions with suitable comonomers, such as diamines or diols. For example, reaction with a diamine would lead to the formation of a poly(azomethine) or poly(Schiff base). The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage.

The phenylethynyl groups can also participate in polymerization, most notably through polycyclotrimerization. This reaction involves the [2+2+2] cycloaddition of three alkyne units to form a substituted benzene ring. cmu.edu When a monomer containing two alkyne groups is used, this reaction can lead to the formation of a highly cross-linked, thermally stable polyphenylene network. cmu.edu This process is often catalyzed by transition metal complexes, such as those based on cobalt or tantalum. datapdf.comcmu.edu

Controlled Polymerization Strategies

Achieving control over the molecular weight and dispersity of polymers derived from this compound would require the implementation of controlled polymerization techniques.

For polymerization involving the aldehyde groups, strategies to control the polycondensation process could be employed. This might involve the use of specific catalysts to control the reaction rate and minimize side reactions. However, achieving a "living" character in step-growth polymerization is inherently challenging.

For the polymerization of the phenylethynyl groups, controlled polymerization could potentially be achieved through living polymerization methods. For instance, certain transition metal catalysts are known to promote the living polymerization of some alkynes. A living polymerization is characterized by the absence of chain termination and chain transfer reactions, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.org

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique that could be explored. cmu.eduwikipedia.org If a derivative of this compound were prepared with a suitable initiator site, ATRP could be used to grow polymer chains from this monomer. ATRP allows for the synthesis of a wide range of functional polymers with complex architectures. cmu.edu

Table 2: Potential Polymerization Pathways for this compound

| Functional Group | Polymerization Type | Potential Comonomer/Catalyst | Resulting Polymer |

| Aldehyde | Polycondensation | Diamine | Poly(azomethine) |

| Aldehyde | Polycondensation | Diol | Polyacetal |

| Phenylethynyl | Polycyclotrimerization | Transition metal catalyst (e.g., Co₂(CO)₈) | Polyphenylen |

| Phenylethynyl | Living Polymerization | Specific transition metal catalysts | Linear Polyalkyne |

Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The precise arrangement of these building blocks leads to ordered structures with well-defined pores. The designability of COFs at the molecular level allows for the fine-tuning of their properties for specific applications.

The design of COFs utilizing this compound is guided by the principles of reticular chemistry, where the geometry and symmetry of the building blocks dictate the topology of the resulting framework. unhas.ac.idmdpi.combohrium.com The linear, C2-symmetric nature of this compound makes it an ideal linker to be combined with multitopic nodes (e.g., C3-symmetric triamines) to form 2D hexagonal or other porous architectures. mdpi.com

Key design considerations include:

Monomer Symmetry and Geometry: The linear geometry of this compound, when combined with complementary multitopic monomers, allows for the predictable formation of crystalline frameworks.

Porosity Control: The length of the phenylethynyl arms directly influences the pore size of the resulting COF. By modifying the peripheral aromatic rings, the pore dimensions and chemical environment can be systematically tuned.

The formation of COFs from this compound relies on reversible covalent bond formation, which allows for error correction during the crystallization process. uni-muenchen.de The aldehyde functional groups of this monomer are particularly suited for several types of linkage chemistries.

Imine Linkage: The most common approach involves the Schiff base condensation reaction between the aldehyde groups of this compound and the amine groups of a multitopic amine linker. This reaction is reversible and typically acid-catalyzed, leading to the formation of highly crystalline imine-linked COFs. uni-muenchen.de

Olefin Linkage: Knoevenagel or Wittig-type reactions can be employed to form C=C double bonds, resulting in olefin-linked COFs. These frameworks often exhibit enhanced electronic conjugation compared to their imine-linked counterparts.

Amide Linkage: While less common for direct synthesis due to the irreversibility of the reaction, amide linkages can be introduced through post-synthetic modification of an imine-linked COF. This can enhance the chemical stability of the framework.

Table 1: Common Linkage Chemistries in COF Synthesis

| Linkage Type | Reaction | Reactants for this compound | Reversibility |

|---|---|---|---|

| Imine | Schiff base condensation | Multitopic amines | Reversible |

| Olefin | Knoevenagel/Wittig | Activated methylene compounds/Phosphonium ylides | Generally irreversible |

| Amide | Amidation | Multitopic amines (often via post-synthetic modification) | Irreversible |

The phenylethynyl groups in this compound play a crucial role in extending the π-conjugation of the resulting COF. rsc.orgnih.gov This extended conjugation is a key factor in determining the optoelectronic properties of the material.

Rational design strategies to enhance π-conjugation include:

Planarization of the Framework: The selection of co-monomers that promote a planar arrangement of the 2D sheets can maximize the overlap of p-orbitals, thereby enhancing through-space and through-bond π-delocalization.

Introduction of Electron-Donating/-Withdrawing Groups: Functionalizing the peripheral phenyl rings of the monomer with electron-donating or -withdrawing groups can modulate the electronic bandgap of the COF. nih.gov This allows for the tuning of its light absorption and emission properties. mdpi.com

Extension of the Conjugated Linker: The synthesis of analogues of this compound with longer conjugated backbones can further extend the π-system within the COF, leading to materials with red-shifted absorption and emission profiles.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The versatility in the choice of both the metal and the organic linker allows for the creation of a vast array of structures with tunable porosity and functionality.

While the aldehyde groups of this compound are not typically used for direct coordination to metal centers, this molecule can be chemically modified to incorporate coordinating functionalities such as carboxylates or pyridyl groups. The resulting ligand can then be used to construct MOFs where the extended phenylethynylterephthalate core forms the backbone of the organic linker.

The incorporation of such a linker can lead to:

Increased Pore Dimensions: The length of the linker directly impacts the size of the pores within the MOF.

Modified Pore Chemistry: The aromatic and alkyne-rich nature of the linker can create a unique chemical environment within the pores, influencing the adsorption and separation properties of the MOF.

Enhanced Electronic Properties: The conjugated nature of the linker can be exploited to create MOFs with interesting photophysical or electronic properties. nih.gov

The concept of hybrid metal-organic copolymers involves the use of multiple, distinct organic linkers within a single MOF structure. By incorporating a modified, coordinating version of this compound alongside other functional linkers, it is possible to create materials with synergistic properties. nih.gov For instance, one linker could provide structural rigidity and porosity, while the this compound-derived linker could introduce specific electronic or guest-binding functionalities. This approach allows for the creation of multifunctional materials where the properties are greater than the sum of their individual components.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

Conjugated Polymers and Copolymers

This compound serves as a foundational component in the construction of sophisticated conjugated polymeric systems. Although not typically incorporated directly into the main chain as a repeating unit, it is instrumental in creating larger, functional monomers that are then polymerized to yield materials with tailored electronic properties.

Donor-acceptor (D-A) polymers, which feature alternating electron-rich (donor) and electron-poor (acceptor) units along their backbone, are a cornerstone of modern organic electronics. mdpi.commdpi.com The strategic design of these polymers allows for the tuning of their band gaps and energy levels.

This compound is a key starting material for synthesizing advanced electron-acceptor units. nih.govresearchgate.net For instance, it is used to construct large polycyclic aromatic hydrocarbon (PAH) diimides, which then act as the acceptor moiety in D-A polymers. nih.gov In one pathway, a derivative of this PAH diimide, benzo[1,2-k:4,5-k']-bis(fluoranthene)-3,4,12,13-tetracarboxyl diimide (BFDI), was functionalized and subsequently polymerized with the donor unit 1,4-diketopyrrolo[3,4-c]-pyrrole (DPP). nih.govresearchgate.net The resulting D-A copolymers exhibited significantly broadened absorption bands that extended into the near-infrared region, demonstrating effective intramolecular charge transfer between the donor and acceptor units. nih.gov

| Polymerization Reactants | Polymer Type | Key Feature |

| Benzo[1,2-k:4,5-k']-bis(fluoranthene)-3,4,12,13-tetracarboxyl diimide (BFDI) derivative (Acceptor) | D-A Copolymer | Broadened absorption into the near-infrared regime. nih.gov |

| 1,4-diketopyrrolo[3,4-c]-pyrrole (DPP) (Donor) |

Materials capable of efficiently transporting electrons are crucial for a variety of organic electronic devices. Polycyclic aromatic hydrocarbons that are functionalized with strong electron-withdrawing groups are excellent candidates for creating such materials. nih.gov

The dialdehyde serves as a building block for these electron-deficient systems. Through a double benzannulation process, this compound is converted into large PAH diimides. nih.govresearchgate.net The imide groups act as powerful electron-withdrawing moieties, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This characteristic is a key requirement for efficient electron injection and transport. researchgate.net The resulting PAH diimides are thus considered valuable building blocks for the development of novel electron-transporting and n-type semiconductor materials. nih.gov

The extent of π-conjugation in a polymer backbone is a critical determinant of its electronic and optical properties, including its absorption spectrum and charge carrier mobility. rsc.orgresearchgate.net this compound is a tool for engineering this extension.

Polycyclic Aromatic Hydrocarbons (PAHs) and Derivatives

Beyond its use in creating monomers for polymerization, this compound is a direct precursor for the synthesis of large, well-defined PAHs with unique structural and electronic features.

A significant application of this compound is in the synthesis of large PAH diimides that feature a central anthracene (B1667546) core. nih.gov The synthesis is achieved through a copper-catalyzed [4+2] cycloaddition reaction between the dialdehyde and an ethynyl-substituted aromatic dicarboximide. nih.govresearchgate.net This step is followed by an intramolecular cyclization, which can be accomplished either through photocyclization or a direct arylation via Heck cross-coupling, to yield the final, enlarged π-framework. nih.govresearchgate.net This method produces a central symmetric benzo[1,2-k:4,5-k']-bis(fluoranthene)-3,4,12,13-tetracarboxyl diimide (BFDI), whose planar polycyclic structure has been confirmed by single-crystal X-ray analysis. nih.gov

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| This compound | Ethynyl-substituted aromatic dicarboximide | Copper-catalyzed [4+2] cycloaddition | Anthracene-centered PAH Diimide (BFDI) nih.govresearchgate.net |

| Intramolecular photocyclization or Heck coupling |

Shape-persistent molecules are rigid structures that resist conformational changes, leading to well-defined three-dimensional shapes. This structural rigidity is highly desirable for creating ordered materials. The PAH diimide BFDI, synthesized from this compound, is an exemplary shape-persistent aromatic scaffold. nih.govresearchgate.net Its completely planar polycyclic skeleton forces the molecule to maintain a rigid conformation. nih.gov This inherent shape-persistence drives predictable intermolecular interactions, causing the molecules to stack in a face-to-face manner and form J-aggregates. nih.govresearchgate.net Such ordered assemblies are of great interest for applications where anisotropic properties, such as directional charge transport or light emission, are required.

J-Aggregate Formation in Advanced Materials

J-aggregates are a specific type of molecular self-assembly where dye molecules align in a head-to-tail fashion, leading to unique photophysical properties. This arrangement results in a sharp, narrow absorption band that is red-shifted compared to the monomeric dye, a phenomenon known as a bathochromic shift. While direct studies on J-aggregate formation using this compound are not extensively documented, the structural motifs within the molecule suggest its potential as a constituent in systems that promote such aggregation.

The extended π-conjugation provided by the phenylethynyl groups can facilitate the intermolecular interactions necessary for J-aggregate formation. The planarity of the central aromatic ring system is also a key factor in enabling the close packing of molecules. In more complex systems, derivatives of this compound could be functionalized with groups that encourage the specific directional interactions required for the head-to-tail arrangement of J-aggregates. The aldehyde functional groups also offer reactive sites for incorporating this chromophore into larger supramolecular structures or polymers where J-aggregation can be templated or enhanced. The study of related chromophores with phenylethynyl moieties has shown that these units can effectively mediate electronic coupling between molecules, a prerequisite for the excitonic interactions that define J-aggregates.

Other Functional Organic Materials

Beyond its potential role in directing J-aggregate formation, the unique electronic and structural characteristics of this compound make it a valuable component for a range of other functional organic materials.

Molecular wires are single molecules or chains of molecules that can conduct electrical current. The development of such systems is a cornerstone of molecular electronics. Oligo(phenylene ethynylene)s are a well-studied class of molecular wires due to their rigid rod-like structure and high degree of π-conjugation, which facilitates charge transport.

This compound can be considered a key structural unit for the construction of molecular wires. The phenylethynyl groups provide a linear, conjugated pathway for electrons. Theoretical studies on related bis(phenylethynyl)thienoacenes suggest that increasing the length of the conjugated system can enhance the n-type character of the molecule, which is beneficial for electron transport. The aldehyde groups at the termini of the central ring offer versatile handles for chemically connecting the molecule into larger circuits, for instance, by forming Schiff bases or other covalent linkages to create longer molecular wires or to anchor them to electrodes.

Table 1: Comparison of Building Blocks for Molecular Wires

| Building Block | Key Features | Potential for Molecular Wires |

|---|---|---|

| Oligo(phenylene ethynylene) | Rigid, linear, conjugated backbone | Well-established for efficient charge transport. |

| This compound | Rigid, conjugated, terminal reactive groups | Potential as a functional unit within longer wires or for surface attachment. |

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). They are broadly classified as p-type (hole-transporting) or n-type (electron-transporting). The development of high-performance, stable n-type organic semiconductors has been a significant challenge in the field.

The electronic properties of this compound suggest its potential as a building block for n-type materials. The presence of electron-withdrawing aldehyde groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. A lower LUMO level is a key requirement for efficient electron injection and transport in n-type semiconductors. The extended π-system also contributes to stabilizing the negative charge carriers (electrons). By incorporating this molecule into polymeric structures or using it as a core for larger, well-defined architectures, it may be possible to create materials with favorable electron mobility and stability. The design of n-type organic semiconductors often involves the use of electron-deficient aromatic units, and the terephthalaldehyde core fits this description.

Porous organic materials, such as covalent organic frameworks (COFs) and porous organic polymers (POPs), have garnered significant interest for their applications in gas storage, separation, and catalysis. These materials are constructed from organic building blocks that are linked together to form a rigid, porous network.

The aldehyde functionality of this compound makes it an excellent candidate as a monomer for the synthesis of imine-linked COFs and POPs. Through condensation reactions with multitopic amines, it can form highly stable, crystalline, and porous frameworks. The rigid and extended structure of the this compound unit would contribute to the formation of a robust framework with a high surface area and well-defined pores.

The phenylethynyl groups not only extend the size of the building block, leading to larger pore sizes in the resulting framework, but also introduce additional π-electron-rich surfaces within the pores. These aromatic surfaces can enhance the adsorption of certain molecules, such as carbon dioxide and volatile organic compounds, through π-π and other non-covalent interactions. Research on porous organic polymers derived from terephthalaldehyde and its derivatives has demonstrated their effectiveness in dye adsorption and gas capture, suggesting that frameworks built from this compound could exhibit enhanced performance due to their increased surface area and tailored pore chemistry. nih.govrsc.org

Table 2: Potential Applications of Porous Polymers from this compound

| Application | Rationale |

|---|---|

| Gas Storage (e.g., CO2, H2) | High surface area and tunable pore size from the extended monomer structure. |

| Gas Separation | Selective adsorption based on size exclusion and specific interactions with the aromatic framework. |

| Volatile Organic Compound (VOC) Adsorption | Strong π-π interactions between the phenylethynyl groups and VOCs. |

Advanced Characterization Techniques and Spectroscopic Analysis Approaches

Spectroscopic Methodologies for Structural Elucidation

The precise molecular structure of 2,5-Bis(phenylethynyl)terephthalaldehyde can be determined through a combination of spectroscopic methods, each providing unique insights into its atomic arrangement and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent parts.

The presence of the aldehyde functional groups will be confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1690-1715 cm⁻¹ for aromatic aldehydes. researchgate.net Another key indicator for the aldehyde group is the C-H stretching vibration of the aldehyde proton, which is expected to appear as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. researchgate.net

The phenylethynyl substituents will give rise to a sharp, medium-intensity band for the C≡C triple bond stretch in the region of 2200-2230 cm⁻¹. The monosubstituted phenyl rings will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring at approximately 1600-1450 cm⁻¹. The substitution pattern on the central terephthalaldehyde (B141574) ring will also be reflected in the C-H out-of-plane bending region (900-675 cm⁻¹).

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak-Medium | Aldehyde C-H Stretch |

| ~2220 | Medium, Sharp | C≡C Stretch |

| ~1700 | Strong | Aldehyde C=O Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and conformation of this compound in solution. Both ¹H and ¹³C NMR spectra would provide detailed structural information.

In the ¹H NMR spectrum, the aldehyde protons are expected to resonate at a significantly downfield chemical shift, typically in the range of δ 10.0-10.5 ppm, due to the strong deshielding effect of the carbonyl group. chemicalbook.com The protons on the central aromatic ring are also expected to be in the downfield region, likely between δ 7.5 and 8.5 ppm. The protons of the terminal phenyl groups will appear in the typical aromatic region of δ 7.2-7.8 ppm.

The ¹³C NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon at a highly deshielded position, around δ 190-195 ppm. spectrabase.com The carbons of the C≡C triple bond are expected to resonate in the range of δ 85-95 ppm. The aromatic carbons will appear between δ 120 and 140 ppm, with the substituted carbons showing distinct chemical shifts.

Table 2: Predicted NMR Spectral Data for this compound in CDCl₃

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~10.2 | Aldehyde (-CHO) | ~192 | Aldehyde (C=O) |

| ~8.0-8.2 | Central Aromatic (CH) | ~135-140 | Substituted Aromatic (C) |

| ~7.3-7.6 | Phenyl (CH) | ~128-132 | Aromatic (CH) |

Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of this compound. The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. nih.gov High-resolution mass spectrometry would allow for the determination of the exact molecular formula.

Fragmentation patterns in the tandem mass spectrum (MS/MS) would likely involve the loss of the aldehyde groups (CHO, 29 Da) and potentially cleavage of the ethynyl (B1212043) linkages. nih.gov

Electronic and Photophysical Characterization Approaches

The extended π-conjugation in this compound suggests interesting electronic and photophysical properties, which can be investigated using UV-Vis absorption and fluorescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet and possibly the visible region, corresponding to π-π* electronic transitions within the conjugated system. The presence of the phenylethynyl groups significantly extends the conjugation of the terephthalaldehyde core, which should result in a bathochromic (red) shift of the absorption maximum compared to terephthalaldehyde itself. nih.gov

For comparison, 1,4-bis(phenylethynyl)benzene, a related chromophore, exhibits a strong absorption maximum around 350 nm. biosynth.com It is anticipated that this compound will have a similar or slightly red-shifted absorption profile. The solvent polarity may also influence the position of the absorption bands. researchgate.net

Fluorescence Spectroscopy for Emission Analysis

Given its extended conjugated system, this compound is expected to be fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule should emit light at a longer wavelength (a phenomenon known as Stokes shift).

The emission properties, including the quantum yield and lifetime, will be dependent on the molecular rigidity and the nature of the excited state. The presence of the aldehyde groups might influence the emission properties through intersystem crossing or other non-radiative decay pathways. The fluorescence spectrum will provide valuable information about the energy of the first singlet excited state and the potential of this compound for applications in light-emitting devices. researchgate.net The emission maximum is expected to be in the blue or green region of the visible spectrum. researchgate.net

Table 3: Predicted Photophysical Data for this compound

| Property | Predicted Value |

|---|---|

| Absorption Maximum (λabs) | ~350-380 nm |

| Molar Absorptivity (ε) | High |

| Emission Maximum (λem) | ~400-450 nm |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov When a sample of this compound is irradiated with a beam of X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. caltech.edu Each element has a unique set of binding energies, allowing for elemental identification.

The high-resolution spectrum of each element reveals small shifts in binding energy, known as chemical shifts, which provide information about the oxidation state and local chemical environment of the atoms. For this compound, with the molecular formula C₂₄H₁₄O₂, XPS analysis would primarily focus on the C 1s and O 1s core level spectra.

The C 1s spectrum would be deconvoluted to distinguish between the different types of carbon atoms present in the molecule:

C=O: Carbon atoms in the aldehyde functional groups. These are in a higher oxidation state and would exhibit the highest binding energy among the carbon species due to the electron-withdrawing effect of the oxygen atom.

C-C/C-H (Aromatic): Carbon atoms within the benzene (B151609) rings.

C≡C: Carbon atoms of the ethynyl (alkyne) groups. The binding energies for aromatic and alkyne carbons can be very similar and may overlap.

The O 1s spectrum would show a primary peak corresponding to the oxygen atoms in the aldehyde (C=O) groups. The precise binding energy and peak shape can provide insights into intermolecular interactions, such as hydrogen bonding in the solid state.

Table 1: Representative XPS Binding Energies for Functional Groups in this compound

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C / C-H (Aromatic) | ~284.8 |

| C≡C (Ethynyl) | ~285.0 | |

| C=O (Aldehyde) | ~288.0 | |

| O 1s | C=O (Aldehyde) | ~532.0 |

Solid-State Structural Analysis

X-ray Diffraction (XRD) for Crystalline Architecture

While the specific crystal structure of this compound has not been reported, analysis of closely related compounds provides significant insight into the expected crystalline architecture. A relevant analogue is 9,10-Bis(phenylethynyl)anthracene, which shares the rigid phenylethynyl moieties. X-ray diffraction studies of this compound reveal detailed information about its solid-state structure. ndl.go.jpnii.ac.jp

The analysis of the diffraction data allows for the determination of the unit cell parameters, which define the size and shape of the repeating unit in the crystal, and the space group, which describes the symmetry of the crystal. For instance, one reported structure of 9,10-Bis(phenylethynyl)anthracene crystallizes in a monoclinic system. ndl.go.jpnii.ac.jp The arrangement of molecules in the crystal lattice is influenced by non-covalent interactions, such as π-π stacking between the aromatic rings. In the case of 9,10-Bis(phenylethynyl)anthracene, a close separation of 3.43 Å between anthracene (B1667546) rings is indicative of significant π-π stacking interactions, which play a crucial role in the material's electronic and photophysical properties. nii.ac.jp

For this compound, it is anticipated that the planar aromatic core and phenylethynyl arms would also facilitate efficient crystal packing, likely involving π-π stacking and C-H···O interactions involving the aldehyde groups.

Table 2: Illustrative Single-Crystal XRD Data for the Structurally Related Compound 9,10-Bis(phenylethynyl)anthracene

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₃₀H₁₈ | ndl.go.jpnii.ac.jp |

| Crystal System | Monoclinic | ndl.go.jp |

| Space Group | C2/c | ndl.go.jp |

| a (Å) | 22.855(5) | ndl.go.jp |

| b (Å) | 5.359(5) | ndl.go.jp |

| c (Å) | 16.939(3) | ndl.go.jp |

| β (°) | 99.98(2) | ndl.go.jp |

| Volume (ų) | 2043(1) | ndl.go.jp |

| Z (Molecules per unit cell) | 4 | ndl.go.jp |

Polymorphism Studies and Their Impact on Material Behavior

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. symbiosisonlinepublishing.com These different forms, known as polymorphs, have the same chemical composition but differ in the arrangement of molecules in the crystal lattice. nih.govresearchgate.net This difference in crystal packing can lead to significant variations in the physicochemical properties of the material, including its melting point, solubility, density, color, and stability. nih.govresearchgate.net

The study of polymorphism is critical as the properties of a material can be highly dependent on the specific polymorph obtained. Different crystallization conditions (e.g., solvent, temperature, pressure) can lead to the formation of different polymorphs.

For conjugated organic molecules like this compound, polymorphism can have a profound impact on their optoelectronic properties. The degree of intermolecular π-orbital overlap is highly dependent on the molecular packing in the solid state. Different polymorphs can exhibit distinct absorption and emission spectra, as well as different charge transport characteristics, which are crucial for applications in organic electronics.

Evidence of polymorphism has been documented for the related compound 9,10-Bis(phenylethynyl)anthracene. ndl.go.jpnii.ac.jp In addition to the monoclinic form detailed in the previous section, an orthorhombic polymorph has also been reported. ndl.go.jp The existence of these two distinct crystal structures for the same compound underscores the importance of controlling crystallization conditions to isolate a desired form. The different packing arrangements in these polymorphs would likely result in measurable differences in their solid-state fluorescence and other material properties. Therefore, a thorough investigation into the potential polymorphism of this compound would be essential for its development in any materials application to ensure reproducibility and optimal performance.

Theoretical and Computational Studies on 2,5 Bis Phenylethynyl Terephthalaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic wave function and energy of a system.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of conjugated organic molecules. This approach is favored for its balance of computational cost and accuracy. In DFT, the electron density is the primary variable, which simplifies the calculation compared to wave function-based methods.

DFT calculations have been effectively used to study the electronic structure of derivatives of 2,5-Bis(phenylethynyl)terephthalaldehyde. For instance, in studies of contorted polycondensed aromatic hydrocarbons synthesized from related precursors, DFT has been employed to analyze the electronic conjugation. researchgate.net The calculations reveal how structural modifications, such as increasing planarity or inducing twists in the molecular backbone, affect the electronic properties. researchgate.net For a series of dicyclopentannulated polycyclic aromatic hydrocarbons (PAHs), DFT calculations predicted HOMO-LUMO bandgaps in the range of approximately 2.23 to 2.41 eV. researchgate.net Another class of related monocylopentannulated PAHs showed calculated bandgaps between ~2.88 to 2.97 eV. researchgate.net These studies underscore the capability of DFT to predict electronic behavior and guide the design of materials with specific electronic characteristics.

Table 1: Calculated HOMO-LUMO Bandgaps for Related PAH Derivatives

| Compound Series | Calculated HOMO-LUMO Bandgap (ΔE) |

| Dicyclopentannulated PAHs (DCP1–3) | ~2.23 to 2.41 eV |

| Monocylopentannulated PAHs (MCP1–2) | ~2.88 to 2.97 eV |

| Anthracene-containing PAHs (CPA1-2) | ~2.32 eV |

| Twisted Bianthracene PAHs (CBPA1-2) | ~2.78 eV |

This table presents DFT-calculated data for derivatives to illustrate the application of the theory to this class of compounds.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and optical properties. A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating excited-state properties, such as electronic absorption and emission spectra. By simulating electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

For compounds structurally similar to this compound, TD-DFT calculations have been instrumental in assigning the electronic absorptions observed in UV-vis spectra. The lowest energy allowed S0 → S1 electronic absorption is typically assigned to the HOMO–LUMO transition. The nature of these orbitals is also revealing; in many phenylethynyl systems, both the HOMO and LUMO are characterized as π and π* orbitals, respectively, delocalized across the conjugated backbone of the molecule. This delocalization is key to their potential use in electronic and photonic applications. For example, DFT calculations on certain derivatives showed that a larger HOMO-LUMO energy gap (e.g., 2.23 eV) suggests greater electronic stability, while a smaller gap (e.g., 2.01 eV) indicates higher reactivity and sensitivity. researchgate.net

Molecular Dynamics and Simulations

While quantum chemical calculations focus on the properties of single molecules, molecular dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. These simulations model the movements and interactions of atoms and molecules, providing insights into bulk properties, conformational changes, and intermolecular organization.

In conjugated aromatic systems, non-covalent intermolecular interactions, particularly π-π stacking, play a crucial role in determining the solid-state structure and properties of materials. These interactions arise from the attractive forces between the electron clouds of aromatic rings.

Molecular dynamics simulations can model these interactions by employing force fields that approximate the potential energy of the system. These simulations help visualize how molecules arrange themselves in condensed phases. For phenylethynyl-based compounds, π-π stacking is a dominant organizing force, leading to columnar or herringbone packing arrangements in the solid state. The strength and geometry of these interactions influence material properties such as charge mobility, which is critical for applications in organic electronics.

Computational methods can be used to perform a conformational analysis by calculating the energy associated with different torsional angles. DFT calculations on analogous 2,5-bis(phenylethynyl)thiophenes have shown that a fully planar conformation is typically the lowest in energy. However, the energy barrier to rotation of the terminal phenyl groups is often small, meaning that in solution or at finite temperatures, a variety of rotational conformations can coexist. This conformational flexibility can influence the observed spectroscopic properties and affect how the molecules pack in a crystal lattice. X-ray diffraction studies of similar compounds have revealed various torsion angles in the solid state, confirming the predictions from computational conformational analyses.

Advanced Computational Topologies

Advanced computational methods can be used to analyze the topology of the electron density in a molecule, providing a deeper understanding of chemical bonding and non-covalent interactions. One such method is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the gradient of the electron density to partition a molecule into atomic basins.

By identifying critical points in the electron density (where the gradient is zero), QTAIM can characterize the nature of chemical bonds and intermolecular contacts. For instance, the presence of a bond critical point between two atoms is an indicator of a chemical bond. Similarly, analysis of critical points between molecules can quantify the strength and nature of non-covalent interactions like hydrogen bonds and π-π stacking. While specific QTAIM studies on this compound are not prominent in the literature, this technique represents a powerful approach for a detailed analysis of its bonding and intermolecular interaction topology, offering insights beyond standard orbital-based descriptions. Another area, topological data analysis, uses concepts like persistent homology to create "fingerprints" of molecules, which can be used in materials discovery and drug design. arxiv.org

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are crucial in determining the structure, stability, and function of chemical and biological systems. nih.gov The NCI analysis is a computational method that allows for the identification and visualization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, in three-dimensional space. chemtools.orgwikipedia.org

The method is based on the electron density (ρ) and its first derivative, specifically the reduced density gradient (s). chemtools.orgwikipedia.org Regions of non-covalent interaction are identified by their characteristic low-density, low-gradient signatures. chemtools.org By plotting the reduced density gradient against the electron density, these interactions appear as distinct spikes. nih.gov

The nature of the interaction—be it attractive (like a hydrogen bond) or repulsive (like a steric clash)—is determined by analyzing the second eigenvalue (λ₂) of the electron density Hessian matrix. wikipedia.orgresearchgate.net This analysis results in a visually intuitive 3D representation of the NCI regions, typically color-coded to indicate the type and strength of the interaction:

Blue surfaces usually indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. researchgate.net

For a molecule like this compound, NCI analysis would be instrumental in visualizing key intramolecular interactions, such as potential C-H···π interactions between the aldehyde protons and the phenylethynyl rings, as well as intermolecular interactions that dictate crystal packing. Furthermore, an advanced application known as Averaged NonCovalent Interaction (aNCI) can be used to study these interactions in fluctuating environments, like in a solution, providing a clearer picture of the most significant and persistent interactions by averaging out thermal noise. nih.gov

Atoms in Molecules (AIM) Approaches

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for partitioning a molecule's electron density into atomic basins, thereby defining atoms and the bonds that connect them. wikipedia.orguni-rostock.de This approach is founded on the topology of the electron density scalar field. uni-rostock.de

The key elements of AIM analysis are the critical points in the electron density, where the gradient of the density is zero. uni-rostock.de Of particular importance are the Bond Critical Points (BCPs), which are found along the path of maximum electron density between two bonded nuclei. joaquinbarroso.comresearchgate.net The properties of the electron density at these BCPs provide profound insights into the nature of the chemical bond. researchgate.net

Key parameters analyzed at a BCP include:

The electron density (ρ): Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ < 0) indicates a concentration of charge, characteristic of covalent bonds. A positive value (∇²ρ > 0) signifies charge depletion, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net

Energy densities: The kinetic (G), potential (V), and total energy (H) densities at the BCP also help to classify the interaction. researchgate.net

For this compound, AIM analysis could be used to quantify the strength and nature of all covalent bonds (C=O, C-C, C≡C, C-H) and to identify and characterize weaker non-covalent interactions that might influence the molecule's conformation and packing, such as intramolecular hydrogen bonds. researchgate.netresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmq.edu.au The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal.

This surface can be mapped with various properties to highlight intermolecular contacts. A particularly useful mapping is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. The dnorm surface reveals:

Red spots: Indicate contacts shorter than the sum of van der Waals radii, representing close intermolecular interactions like hydrogen bonds. nih.govnih.gov

White areas: Represent contacts approximately equal to the van der Waals separation.

Blue areas: Indicate regions with no significant intermolecular contacts.

For this compound, a Hirshfeld analysis would predict the dominant forces in its crystal packing. Based on studies of similar molecules, a significant percentage of the surface contacts would likely be H···H and C···H/H···C interactions, reflecting the abundance of hydrogen and carbon atoms. nih.govnih.gov The presence of the π-systems of the phenyl and benzene (B151609) rings suggests that C-H···π interactions would also play a role. nih.gov

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 55% | Represents the most significant contribution, arising from contacts between hydrogen atoms on adjacent molecules. |

| C···H / H···C | 30 - 40% | Significant contacts between carbon and hydrogen atoms, including potential C-H···π interactions. |

| O···H / H···O | 5 - 15% | Contacts involving the aldehyde oxygen atoms, indicative of potential C-H···O hydrogen bonds. |

| Other (e.g., C···C, N···H) | < 5% | Minor contributions from other types of atomic contacts. |

Rational Design Through Computational Prediction

Predicting Material Properties from Monomer Structure

A primary goal of computational materials science is to predict the bulk properties of a material, such as a polymer, based solely on the structure of its constituent monomer. This is particularly relevant for this compound, which can serve as a building block for conjugated polymers. Predicting properties like thermal stability, mechanical strength, and electronic characteristics before synthesis can dramatically accelerate the discovery of new materials. arxiv.orgresearchgate.net

Computational approaches, including machine learning and molecular dynamics (MD) simulations, are increasingly used for this purpose. arxiv.org For instance, cheminformatics models can predict properties like the glass transition temperature (Tg) of conjugated polymers by analyzing key molecular descriptors of the monomer unit. researchgate.net These descriptors capture essential features such as backbone flexibility and intermolecular cohesion.

MD simulations can then validate these predictions by modeling the behavior of polymer chains at an atomistic level. These simulations provide insights into how monomer structure influences chain conformation, packing, and the material's response to thermal or mechanical stress. researchgate.net

Understanding Structure-Property Relationships at a Molecular Level

Understanding the relationship between a molecule's structure and its resulting properties (structure-property relationships) is fundamental to rational material design. researchgate.netpharmablock.com For π-conjugated systems like derivatives of this compound, computational studies can elucidate how chemical modifications affect their optical and electronic properties. nih.govnih.gov

By systematically altering the monomer—for example, by adding electron-donating or electron-withdrawing groups to the peripheral phenyl rings—researchers can tune the molecule's electronic characteristics. nih.govnih.gov Density Functional Theory (DFT) calculations can predict how these changes will affect key parameters:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the optical absorption and emission properties of the molecule. nih.gov

Intramolecular Charge Transfer (ICT): The introduction of donor and acceptor groups can induce ICT upon photoexcitation, which is crucial for applications in nonlinear optics and organic electronics. nih.gov

Molecular Packing: Substituents can profoundly influence how molecules arrange themselves in the solid state, affecting bulk properties like charge mobility. nih.gov

Through such computational screening, it becomes possible to design and prioritize derivatives of this compound with optimized properties for specific applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways for Functionalization

The core structure of 2,5-Bis(phenylethynyl)terephthalaldehyde, with its reactive aldehyde groups and electron-rich phenylethynyl moieties, presents a versatile platform for extensive functionalization. Future research is poised to move beyond traditional synthetic methods to explore more sophisticated and efficient reaction pathways.

A primary area of investigation will likely involve the advancement of cross-coupling reactions, such as the Sonogashira coupling, which is fundamental to synthesizing the core structure. Research may focus on developing novel catalyst systems that offer higher yields, milder reaction conditions, and greater tolerance to a wider array of functional groups. This could include exploring copper-free Sonogashira protocols to prevent the formation of undesirable alkyne homocoupling byproducts, or the use of solid-supported palladium catalysts for easier recovery and reuse, enhancing the sustainability of the synthesis. researchgate.net

Furthermore, the aldehyde functionalities are ripe for a variety of transformations. Future work will likely explore their participation in a wider range of multicomponent reactions, enabling the one-pot synthesis of complex heterocyclic structures appended to the central core. researchgate.net This strategy allows for the rapid generation of diverse chemical libraries with potential applications in medicinal chemistry and materials science.

Post-synthetic modification (PSM) represents another critical frontier. Once the this compound scaffold is incorporated into larger structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), the aldehyde groups can be chemically altered. nih.govresearchgate.net This allows for the precise tuning of the framework's properties. Future research will likely focus on developing a broader palette of PSM reactions that can be performed on the solid state, including reductive amination, Wittig reactions, and Knoevenagel condensations, to introduce new functionalities and enhance material performance.

Development of Advanced Materials with Tunable Electronic Behavior

The extended π-conjugated system of this compound is the foundation of its interesting electronic properties. A significant direction for future research lies in the rational design and synthesis of advanced materials where these electronic properties can be precisely tuned.

Band-Gap Engineering: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the band gap, is a crucial parameter that dictates the electronic and optical properties of a material. For derivatives of this compound, the band gap can be engineered through several strategies. rsc.org Introducing electron-donating or electron-withdrawing substituents onto the peripheral phenyl rings can effectively raise or lower the HOMO and LUMO energy levels, thereby tuning the band gap. mdpi.com For instance, attaching strong electron-donating groups is expected to decrease the band gap, leading to a red-shift in absorption and emission spectra, which is desirable for applications in organic electronics.

Conformational Control: The electronic properties of bis(phenylethynyl)benzene systems are also highly dependent on the rotational conformation of the phenyl rings. nih.gov Planar conformations generally lead to more extended π-conjugation and lower energy transitions, while twisted conformations can disrupt conjugation. Future research could explore the synthesis of derivatives where the conformation is fixed or restricted through steric hindrance or by bridging the phenyl rings with tethers. This would allow for a systematic study of the structure-property relationships and the development of materials with well-defined and stable electronic characteristics.

The table below illustrates the potential effects of different substituents on the electronic properties of a hypothetical this compound derivative.

| Substituent on Phenyl Ring | Expected Effect on HOMO/LUMO | Predicted Change in Band Gap | Potential Application |

|---|---|---|---|

| Electron-Donating (e.g., -OCH3, -N(CH3)2) | Raises HOMO level | Decrease | Organic Photovoltaics (OPVs) |

| Electron-Withdrawing (e.g., -NO2, -CN) | Lowers LUMO level | Decrease | Organic Light-Emitting Diodes (OLEDs) |

| Bulky Groups (e.g., -tBu) | Induces twisting, disrupts conjugation | Increase | Host materials in phosphorescent OLEDs |

Integration of this compound into Multi-Component Systems

The unique combination of a rigid, linear π-conjugated backbone and two reactive aldehyde groups makes this compound an exceptional building block for the construction of complex, multi-component systems. Future research will heavily focus on leveraging these features to create highly ordered and functional materials.

Covalent Organic Frameworks (COFs): Terephthalaldehyde (B141574) is a common linker used in the synthesis of COFs, which are crystalline porous polymers with well-defined structures. researchgate.netresearchgate.net The extended length and rigidity of the this compound linker, compared to simple terephthalaldehyde, could lead to the formation of COFs with larger pore sizes and higher surface areas. These materials could find applications in gas storage, separation, and catalysis. The phenylethynyl units can also enhance the electronic conductivity of the resulting COFs, making them suitable for applications in electronics and energy storage.

Supramolecular Chemistry and Self-Assembly: The rigid, rod-like structure of this compound makes it an ideal candidate for studies in supramolecular chemistry. researchgate.net It can act as a structural element in liquid crystals, with derivatives potentially exhibiting nematic or smectic phases. nih.govnih.gov Furthermore, the aldehyde groups can participate in reversible covalent bond formation, such as imine condensation, which can be used to direct the self-assembly of complex supramolecular architectures. researchgate.net Future work could explore the self-assembly of this molecule with various organic or inorganic components to form nanostructures like nanotubes, vesicles, and fibers with tailored properties.

Prospects in Energy-Related Technologies and Environmental Remediation

The unique electronic and structural characteristics of this compound and its derivatives suggest significant potential in addressing challenges in energy and environmental sectors.

Energy Technologies: The extended π-conjugation in bis(phenylethynyl)benzene systems is beneficial for applications in organic solar cells and other optoelectronic devices. researchgate.net These molecules can act as efficient light absorbers and charge transporters. A particularly exciting prospect is their use in triplet-triplet annihilation upconversion (TTA-UC). researchgate.netnih.gov TTA-UC is a process that converts low-energy light (e.g., visible light) into higher-energy light (e.g., UV light). Bis(phenylethynyl)benzenes have been shown to be effective annihilators in TTA-UC systems, which could be utilized in applications like photocatalysis, water splitting for hydrogen production, and photodynamic therapy. acs.org

Environmental Remediation: The aldehyde groups of this compound can be used to anchor this molecule onto solid supports or to incorporate it into porous polymers. These materials can then be used for environmental remediation. For instance, conjugated porous polymers (CPPs) derived from similar building blocks have shown great promise as adsorbents for various pollutants, as catalysts for the degradation of organic contaminants, and as sensors for the detection of hazardous substances. rsc.orgnih.gov The high surface area and tunable functionality of these materials make them highly effective for capturing pollutants from air and water. The fluorescent nature of the bis(phenylethynyl)benzene core could also be exploited for the development of sensitive and selective chemical sensors for environmental monitoring. nih.gov

Synergistic Approaches Combining Synthetic and Computational Design

The future development of materials based on this compound will greatly benefit from a synergistic approach that combines advanced synthetic chemistry with powerful computational modeling. This integrated strategy can accelerate the discovery and optimization of new materials with desired properties.